molecular formula C17H10FN3O3 B3052932 benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)- CAS No. 486449-65-4

benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-

Cat. No. B3052932
CAS RN: 486449-65-4
M. Wt: 323.28 g/mol
InChI Key: NLGJRBLPUVEYKC-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-” is a complex organic compound. It is a derivative of benzoic acid, which is a carboxylic acid . The structure of this compound includes a benzoic acid moiety and a pyrazoloquinolin moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzoic acid moiety and a pyrazoloquinolin moiety . The benzoic acid part of the molecule consists of a benzene ring attached to a carboxylic acid group . The pyrazoloquinolin part of the molecule is a fused ring system containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. For instance, benzoic acid derivatives can undergo various reactions such as esterification, amidation, and reduction . The pyrazoloquinolin moiety could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the carboxylic acid group in the benzoic acid moiety would make the compound acidic . The presence of the fluorine atom could also affect the compound’s reactivity and stability .

Scientific Research Applications

Antitumoral and Catalytic Properties

Benzoic acid, particularly in its derivative forms, shows a wide range of applications in the scientific field. Quinoxaline, a derivative, exhibits notable antitumoral properties and is used in dyes, pharmaceuticals, and antibiotics. Its analogs have been extensively explored for their antitumoral properties and are also investigated as catalysts' ligands. These compounds are synthesized through various methods, including the condensation of ortho-diamines with 1,2-diketones, and are crucial for the development of pharmaceutical and medicinal chemistry due to their broad spectrum of bioactivity (Pareek & Kishor, 2015).

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, with quinoline and benzimidazole as prominent examples, are fundamental in novel bioactive compound development. These compounds are pivotal in clinical trials for treating various illnesses, including cancer, bacterial, and fungal infections. The exploration of nitrogen-containing hybrid heterocyclic compounds has led to the discovery of therapeutically potential agents with lesser adverse effects. The combination of bioactive heterocyclic moieties in a single molecular platform is a strategy to overcome microbial resistance, highlighting the significance of these compounds in the design of new drugs (Salahuddin et al., 2023).

Corrosion Inhibition

Quinoline derivatives are recognized for their efficiency against metallic corrosion, making them valuable as anticorrosive materials. The high electron density of these compounds allows them to adsorb effectively and form stable chelating complexes with surface metallic atoms, thus inhibiting corrosion. This review emphasizes the extensive use of quinoline derivatives in corrosion inhibition, shedding light on various aspects of corrosion, its impact, and the past and present scenarios of corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinazolines and pyrimidines are known for their broad spectrum of biological activities and their recent applications in optoelectronic materials, such as electronic devices, luminescent elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are crucial for fabricating organic light-emitting diodes, phosphorescent organic light-emitting diodes, and other optoelectronic components (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Plant Metabolism

Benzoic acid and its amino derivatives significantly influence plant metabolism. Research has classified benzoic acid derivatives into growth-inhibiting and growth-promoting substances, exploring their effects on the respiration of fungal mats and etiolated barley leaves. This research provides insights into the classification and impact of benzoic acid derivatives on plant metabolism (Nagutb, 1964).

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and chemical synthesis . Further studies could also focus on developing more efficient synthesis methods for this and similar compounds .

properties

IUPAC Name

4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3/c18-13-3-1-2-11-14-12(8-19-15(11)13)16(22)21(20-14)10-6-4-9(5-7-10)17(23)24/h1-8,20H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGJRBLPUVEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349270
Record name 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-

CAS RN

486449-65-4
Record name 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-
Reactant of Route 2
benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-
Reactant of Route 3
benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-
Reactant of Route 4
benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-
Reactant of Route 5
benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-
Reactant of Route 6
benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-

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